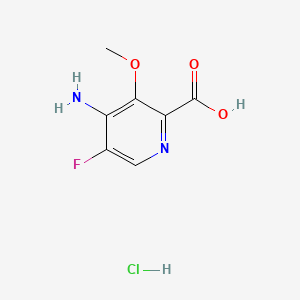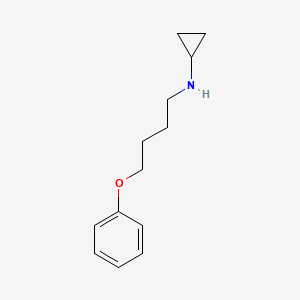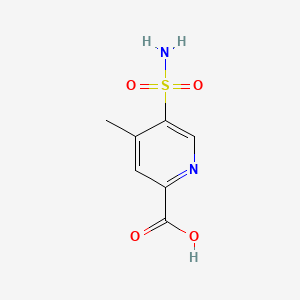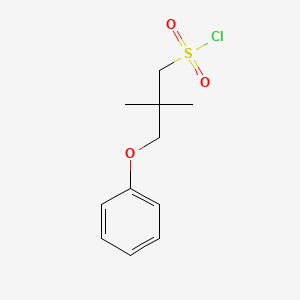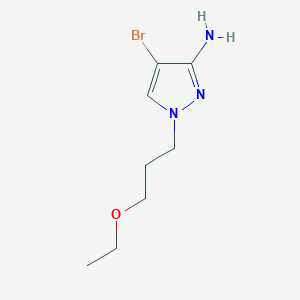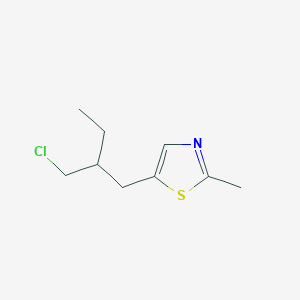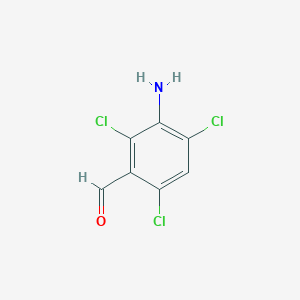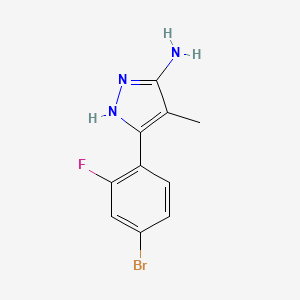![molecular formula C13H20BNO2 B13632046 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13632046.png)
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a vinyl group and a dioxaborolane moiety
Preparation Methods
The synthesis of 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:
Formation of the pyrrole ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Borylation: The final step involves the introduction of the dioxaborolane group, which can be achieved through a Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated pyrrole in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Scientific Research Applications
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry:
Biological Research: The compound can be used as a probe in biological studies to investigate the role of boron-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of 1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the formation of complex organic structures. The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals that can catalyze various organic reactions.
Comparison with Similar Compounds
1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can be compared with other boron-containing compounds, such as:
1-methylpyrazole-4-boronic acid pinacol ester: This compound also contains a boronic acid ester group and is used in similar coupling reactions.
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound features a tetrahydropyridine ring and is used in the synthesis of various organic molecules.
1-methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar to the pyrrole compound, this pyrazole derivative is used in Suzuki-Miyaura coupling reactions and other organic transformations.
The uniqueness of this compound lies in its combination of a pyrrole ring with a vinyl and dioxaborolane group, making it a versatile building block for various applications in organic synthesis and materials science.
Properties
Molecular Formula |
C13H20BNO2 |
|---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
1-methyl-3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrole |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)8-6-11-7-9-15(5)10-11/h6-10H,1-5H3/b8-6+ |
InChI Key |
XUKUAXZGBCFPED-SOFGYWHQSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(C=C2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


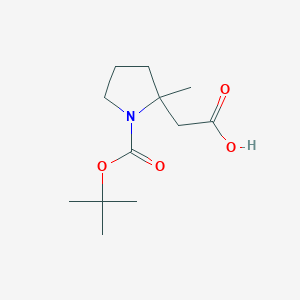
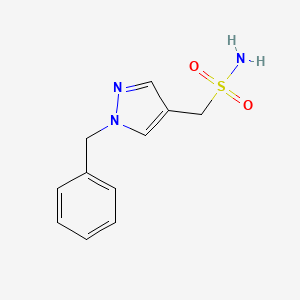
![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)
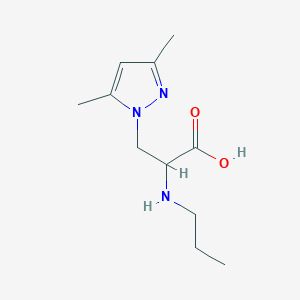
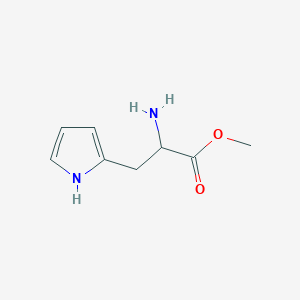
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)
